molecular formula C9H10N2O2 B579648 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-70-5

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B579648
CAS RN: 15965-70-5
M. Wt: 178.191
InChI Key: UYRGCEBXOCYGKP-UHFFFAOYSA-N
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Description

“6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazoles are a type of heterocycle with a five-member ring that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of benzimidazoles has been a subject of interest in recent years due to their wide range of applications . The synthesis of substituted imidazoles often involves the formation of bonds during the formation of the imidazole . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. They can act as a base, accepting a proton to form a positively charged species . They can also be deprotonated with stronger bases .

Future Directions

The future directions in the field of benzimidazoles research could involve further advances in the synthesis of substituted imidazoles . This could include developing more efficient and versatile methods for the synthesis of these compounds . Additionally, the potential applications of these compounds in various fields could be explored further .

properties

IUPAC Name

5-methoxy-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8-5-6(13-2)3-4-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRGCEBXOCYGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219092
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

15965-70-5
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methoxy-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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